molecular formula C10H10FN3 B8572785 2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine

2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine

Cat. No.: B8572785
M. Wt: 191.20 g/mol
InChI Key: NRABMCZSGNWHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

2-fluoro-4-(3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C10H10FN3/c1-7-4-5-14(13-7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3

InChI Key

NRABMCZSGNWHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-iodoaniline (3.0 g, 12.6 mmol), 3-methylpyrazole (1.22 mL, 15.18 mmol), Cs2CO3 (8.66 g, 26.58 mmol) and CuI (0.072 g, 0.379 mmol) were placed in a flask under nitrogen. The flask was evacuated under vacuum and refilled with nitrogen (5 times). 1,4-Dioxane (15 mL) was added followed by trans-1,2-diaminocyclohexane (152 μL, 1.266 mmol). The reaction mixture was heated under reflux for 36 h. Mixture cooled and filtered. Solvents removed. Residue purified by silica gel flash chromatography eluting with a gradient of EtOAc in hexanes (0 to 30% ). This purification afforded 1 as a pale brown solid (0.917 g, 38% ). MS: APCI (AP+): 192.0 (M)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.072 g
Type
catalyst
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Name
Yield
38%

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